Dilinoleoylphosphatidylglycerol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

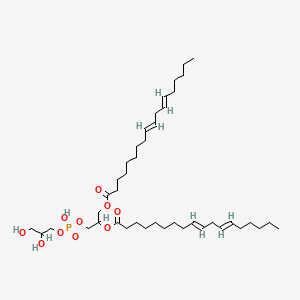

Dilinoleoylphosphatidylglycerol, also known as this compound, is a useful research compound. Its molecular formula is C42H75O10P and its molecular weight is 771 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Introduction to Dilinoleoylphosphatidylglycerol

This compound is a phospholipid that has garnered attention for its potential applications in various scientific and medical fields. As a member of the phosphatidylglycerol family, this compound exhibits unique properties that make it suitable for diverse applications, particularly in drug delivery systems, cellular signaling, and wound healing. This article explores the scientific research applications of this compound, supported by data tables and case studies.

Liposomal Formulations

Liposomal formulations utilizing this compound have been developed for drug delivery. These liposomes are advantageous due to their ability to encapsulate hydrophobic drugs and improve their solubility and bioavailability. The incorporation of this compound into liposomes enhances their stability and biocompatibility, making them effective carriers for therapeutic agents.

| Characteristic | This compound Liposomes | Conventional Liposomes |

|---|---|---|

| Encapsulation Efficiency | High | Moderate |

| Stability | Enhanced | Variable |

| Biocompatibility | Superior | Moderate |

Case Study: Membrane Protein Reconstitution

A notable application of this compound is in the reconstitution of membrane proteins into liposomes. This method has been used to create reagents for prothrombin time assays, which are essential in coagulation studies. The incorporation of tissue factor into phospholipid liposomes facilitates accurate blood coagulation testing, demonstrating the utility of this compound in clinical diagnostics .

Role in Cellular Signaling

This compound has been shown to influence cellular signaling pathways, particularly in keratinocytes. Studies indicate that different species of phosphatidylglycerol can modulate keratinocyte proliferation and differentiation. Specifically, this compound exhibits inhibitory effects on rapidly dividing keratinocytes while promoting the growth of slowly proliferating cells. This differential effect suggests potential therapeutic applications in skin diseases characterized by abnormal keratinocyte behavior .

Diabetic Wound Healing

Recent research has proposed the use of this compound derivatives, such as dioleoylphosphatidylglycerol, in enhancing wound healing for diabetic patients. Chronic diabetic wounds are characterized by inflammation and oxidative stress, which impede healing processes. This compound has demonstrated pro-proliferative effects on keratinocytes and anti-inflammatory actions that could counteract these detrimental factors .

| Effect | This compound | Standard Treatments |

|---|---|---|

| Pro-proliferative Action | Yes | Limited |

| Anti-inflammatory Action | Yes | Variable |

| Enhancement of Keratinocyte Function | Significant | Minimal |

Case Study: Mechanistic Insights

In a study focused on diabetic wound healing, this compound was shown to enhance macrophage mitochondrial function and inhibit inflammatory pathways mediated by Toll-like receptors. This dual action suggests that this compound could be a valuable addition to therapeutic strategies aimed at improving healing outcomes in chronic wounds associated with diabetes .

Analyse Des Réactions Chimiques

Chemical Reactions of Dilinoleoylphosphatidylglycerol

This compound participates in various biochemical reactions, including:

-

Hydrolysis: this compound can be hydrolyzed by phospholipases, enzymes that cleave phospholipids, which play roles in membrane remodeling and lipid signaling pathways.

-

Acylation/Deacylation: These reactions involve the addition or removal of fatty acids from the glycerol backbone, modifying the structure and function of the lipid.

-

Oxidation: this compound, due to its linoleic acid components, is susceptible to oxidation, which can lead to the formation of reactive oxygen species and lipid peroxidation products .

Role in Oxidative Stress and Inflammation

Oxidative stress and inflammation are major factors in the development of chronic diseases, including diabetes . Hyperglycemia can induce the formation of advanced glycation end products (AGEs), which can induce inflammation through interaction with the receptor for AGEs (RAGE), activating pro-inflammatory transcription factors .

This compound may modulate cellular responses to oxidative stress and inflammation. Studies suggest that phosphatidylglycerols (PGs) can have distinct effects on cell proliferation, with some species inhibiting proliferation in rapidly dividing keratinocytes and others promoting proliferation . This suggests that different PG species may signal to diverse effector enzymes to differentially affect cellular processes .

Impact on Keratinocyte Proliferation

Different phosphatidylglycerol species have been shown to have opposite effects on keratinocyte proliferation . For example, palmitoyl-arachidonyl-PG (16:0/20:4), palmitoyl-linoleoyl-PG (16:0/18:2), and dilinoleoyl-PG (18:2/18:2) were particularly effective at inhibiting proliferation in rapidly dividing keratinocytes . Conversely, palmitoyl-oleoyl-PG (16:0/18:1) and dioleoyl-PG (18:1/18:1) were especially effective proproliferative PG species .

Propriétés

Numéro CAS |

89315-60-6 |

|---|---|

Formule moléculaire |

C42H75O10P |

Poids moléculaire |

771 g/mol |

Nom IUPAC |

[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C42H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,39-40,43-44H,3-10,15-16,21-38H2,1-2H3,(H,47,48)/b13-11+,14-12+,19-17+,20-18+ |

Clé InChI |

AKWGRDPPGYFWIW-WVZYQCMWSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCC=CCCCCC |

SMILES isomérique |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC |

SMILES canonique |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCC=CCCCCC |

Synonymes |

dilinoleoyl PPG dilinoleoylphosphatidylglycerol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.